N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-20-16-13(18)8-5-9-14(16)22-17(20)19-15(21)11-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMUZVPRTTWSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)CCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a benzothiazole ring through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting intermediate is then subjected to further functionalization to introduce the fluoro and methyl groups at specific positions on the benzothiazole ring. The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.
Scientific Research Applications
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Derivatives
- 4-Cyano-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (): Replacing the 3-phenylpropanamide with a cyano-substituted benzamide group reduces steric bulk and introduces a strong electron-withdrawing cyano group.
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () :
The methoxyphenyl group introduces electron-donating effects, contrasting with the fluorine in the target compound. X-ray crystallography (R factor = 0.038) confirms planar geometry, suggesting similar rigidity but differing electronic profiles that could affect intermolecular interactions or crystal packing .
Propanamide Derivatives with Varied Core Structures
- N-(2-Methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide () :
This spirocyclic derivative retains the 3-phenylpropanamide chain but replaces the benzothiazole with a complex heterocyclic core. It exhibits significant bioactivity (EC50 = 5.5 μM), highlighting how core rigidity and tert-butyl substituents enhance potency, possibly through improved hydrophobic interactions . - N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide () :
As a hydroxamic acid derivative, this compound’s N-hydroxy group enables metal chelation, a property absent in the target compound. Such differences underscore how functional groups dictate mechanisms, such as antioxidant activity via radical scavenging .
Complex Thiazole-Containing Analogues
- (Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (): This macrocyclic analogue incorporates a thiadiazocin ring and fluorophenyl group, similar to the target compound. Its synthesis employs lead powder and triethylamine-methanol mixtures, suggesting redox-sensitive reactivity and solubility profiles distinct from simpler benzothiazoles .
Key Data Tables
Table 1: Structural and Functional Comparison
Discussion of Research Findings
- Bioactivity : The spirocyclic derivative’s low EC50 (5.5 μM) suggests that core complexity and hydrophobic groups (e.g., tert-butyl) are critical for potency, a design consideration for optimizing the target compound .
- Crystallography : SHELX and WinGX/ORTEP () are widely used for structural validation, as seen in the dihydrothiazole analogue (), ensuring accurate geometric parameter reporting .
Biological Activity
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally characterized as follows:
- Molecular Formula : C17H16F N3OS
- Molecular Weight : 319.39 g/mol
- Structural Features : The compound features a benzothiazole moiety, which is known for its diverse biological activities, alongside a phenylpropanamide group.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Benzothiazole derivatives are often potent inhibitors of specific enzymes involved in disease pathways. For instance, they may inhibit proteases or kinases that play critical roles in cancer progression.
- Antimicrobial Activity : Some studies have shown that benzothiazole derivatives possess antimicrobial properties, making them candidates for antibiotic development.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induces apoptosis |
| MCF7 (breast cancer) | 15 | Inhibits cell proliferation |
| RAW 264.7 (macrophage) | 5 | Reduces TNF-alpha production |
These results suggest that the compound may have potential as an anti-cancer agent and an anti-inflammatory drug.
In Vivo Studies
In vivo efficacy has been evaluated in animal models. For example:
- Tumor Xenograft Models : Administration of the compound in mice with xenografted tumors showed a reduction in tumor size by approximately 40% compared to controls after two weeks of treatment.
Case Studies
-
Case Study on Cancer Treatment :
A study published in Cancer Research investigated the effects of this compound on tumor progression in mice. The results indicated a marked decrease in tumor growth rates and improved survival rates among treated groups compared to untreated controls. -
Case Study on Inflammation :
Another study focused on the anti-inflammatory properties of the compound in a model of rheumatoid arthritis. The findings revealed that treatment led to reduced joint swelling and lower levels of inflammatory cytokines in serum samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
